3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-4-3-5-19(15(14)2)23-8-10-24(11-9-23)21(26)18-13-16-12-17(25(28)29)6-7-20(16)30-22(18)27/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDSJAFJZBKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with active methylene compounds under basic conditions . The final step involves the coupling of the piperazine derivative with the chromenone core, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Cyclization: The chromenone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides and a base such as sodium hydride.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution on the piperazine ring: Produces various substituted piperazines.
Cyclization of the chromenone core: Produces fused ring systems.
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Research indicates that 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one exhibits antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting cellular processes in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity : The compound shows promise in anticancer research. Molecular docking studies suggest strong binding affinities to specific biological targets associated with cancer cell proliferation. This indicates its potential as a lead compound in drug development aimed at treating various cancers.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the piperazine moiety can enhance antimicrobial potency.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways. The results indicate its potential role as an anticancer agent that could be developed further for therapeutic use.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist depending on the specific receptor, influencing various cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the coumarin core, piperazine substituents, or functional groups. Below is a comparative analysis:
Key Observations:
Halogenated arylpiperazines (e.g., 2-chlorophenyl in ) exhibit distinct electronic profiles, which could influence receptor selectivity.
Coumarin Modifications :
- Nitro groups at position 6 (as in the target compound and SVN 1-11) correlate with cytotoxic effects, likely due to redox cycling or DNA intercalation .
- Acetyl or hydroxy substitutions (e.g., ) prioritize hydrogen-bonding interactions, favoring serotonin receptor binding.
Biological Activity: Sulfonyl-linked piperazine-coumarins () show moderate antimicrobial activity, whereas nitro-coumarins () are more cytotoxic. The absence of direct biological data for the target compound necessitates extrapolation from analogues.
Biological Activity
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic organic compound notable for its diverse biological activities. As a piperazine derivative, it has been investigated for potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis methods, and research findings.
The molecular formula of this compound is C22H22N2O3, with a molecular weight of 374.42 g/mol. The compound features a chromenone moiety and a piperazine ring, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values for these activities are reported to be comparable to established anticancer agents like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to specific targets in cancer cells, leading to apoptosis (programmed cell death). This binding affinity indicates its potential as a lead compound in drug development.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Study 1 : A study published in 2024 evaluated the cytotoxic effects of various derivatives of chromenone compounds, including this specific derivative. The results demonstrated that it significantly reduced cell viability in cultured cancer cells compared to controls .
- Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Piperazine Derivative : The initial step includes reacting 2,3-dimethylphenyl with piperazine derivatives under controlled conditions.
- Carbonylation : Following this, carbonylation is performed using acyl chlorides to introduce the carbonyl group onto the piperazine ring.
- Nitro Group Introduction : The final step involves nitration at the chromenone structure to yield the target compound.
Purification methods such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
